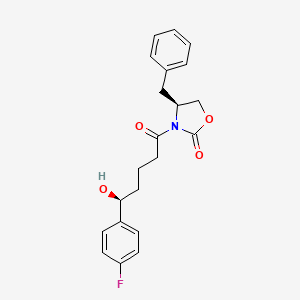

(S)-4-Benzyl-3-((S)-5-(4-fluorophenyl)-5-hydroxypentanoyl)oxazolidin-2-one

Description

(S)-4-Benzyl-3-((S)-5-(4-fluorophenyl)-5-hydroxypentanoyl)oxazolidin-2-one (CAS 189028-95-3) is a chiral oxazolidinone derivative critical as an intermediate in the synthesis of ezetimibe, a cholesterol absorption inhibitor. Its molecular formula is C21H22FNO4, with a molecular weight of 371.402 g/mol and a density of 1.3±0.1 g/cm³ . The compound features a 4-fluorophenyl group and a hydroxypentanoyl moiety, both essential for its role in asymmetric synthesis and biological activity. Key physical properties include a boiling point of 574.5±45.0 °C and a logP value of 2.12, indicating moderate lipophilicity .

Synthesis involves biocatalytic reduction of a diketone precursor (5-((4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl)-1-(4-fluorophenyl)pentane-1,5-dione) using glucose dehydrogenase (GDH) for NADP+ regeneration, achieving >95% conversion and complete stereoselectivity . Enzymatic kinetic resolution via lipase-catalyzed esterification further ensures enantiomeric purity, selectively acetylating the undesired (5R)-isomer while retaining the (5S)-isomer .

Properties

IUPAC Name |

(4S)-4-benzyl-3-[(5S)-5-(4-fluorophenyl)-5-hydroxypentanoyl]-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FNO4/c22-17-11-9-16(10-12-17)19(24)7-4-8-20(25)23-18(14-27-21(23)26)13-15-5-2-1-3-6-15/h1-3,5-6,9-12,18-19,24H,4,7-8,13-14H2/t18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHUXYEQQINYZFS-OALUTQOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)O1)C(=O)CCCC(C2=CC=C(C=C2)F)O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N(C(=O)O1)C(=O)CCC[C@@H](C2=CC=C(C=C2)F)O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20670481 | |

| Record name | (4S)-4-Benzyl-3-[(5S)-5-(4-fluorophenyl)-5-hydroxypentanoyl]-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852148-49-3 | |

| Record name | (4S)-3-[(5S)-5-(4-Fluorophenyl)-5-hydroxy-1-oxopentyl]-4-(phenylmethyl)-2-oxazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852148-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4S)-4-Benzyl-3-[(5S)-5-(4-fluorophenyl)-5-hydroxypentanoyl]-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Oxazolidinone, 3-[(5S)-5-(4-fluorophenyl)-5-hydroxy-1-oxopentyl]-4-(phenylmethyl)-, (4S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Benzyl-3-((S)-5-(4-fluorophenyl)-5-hydroxypentanoyl)oxazolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common approach includes the following steps:

Formation of the oxazolidinone ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.

Introduction of the benzyl group: This step often involves the use of benzyl halides in the presence of a base to form the benzylated intermediate.

Addition of the fluorophenyl group: This can be accomplished through a Friedel-Crafts acylation reaction using a fluorobenzene derivative and an acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow chemistry are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Benzyl-3-((S)-5-(4-fluorophenyl)-5-hydroxypentanoyl)oxazolidin-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl groups can be reduced to alcohols using reagents such as lithium aluminum hydride.

Substitution: The benzyl and fluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like osmium tetroxide or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl groups results in alcohols.

Scientific Research Applications

Antimicrobial Activity

Research indicates that oxazolidinone derivatives, including (S)-4-Benzyl-3-((S)-5-(4-fluorophenyl)-5-hydroxypentanoyl)oxazolidin-2-one, exhibit significant antimicrobial properties. These compounds have been studied for their effectiveness against resistant strains of bacteria, particularly in the context of developing new antibiotics to combat drug-resistant infections .

Anticancer Properties

The compound has shown promise as an anticancer agent. Studies have indicated that oxazolidinones can inhibit tumor growth by interfering with cellular processes involved in cancer proliferation. Specific mechanisms include the induction of apoptosis in cancer cells and inhibition of angiogenesis .

Neurological Applications

There is emerging interest in the neuroprotective effects of oxazolidinones. Preliminary studies suggest that this compound may have potential in treating neurodegenerative diseases due to its ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress .

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of several oxazolidinone derivatives, including this compound. The results demonstrated that this compound exhibited significant inhibitory effects against various Gram-positive bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus) .

Evaluation of Anticancer Effects

In another study focusing on cancer therapy, researchers investigated the effects of this oxazolidinone on human cancer cell lines. The findings revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability and increased apoptosis markers .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Antimicrobial | Effective against resistant bacterial strains | Significant inhibition of MRSA |

| Anticancer | Induces apoptosis in cancer cells | Dose-dependent reduction in cell viability |

| Neurological | Potential neuroprotective effects | Modulates neurotransmitter levels |

This compound represents a promising area for further exploration within pharmaceutical sciences, emphasizing the need for continued research into its applications and efficacy.

Mechanism of Action

The mechanism of action of (S)-4-Benzyl-3-((S)-5-(4-fluorophenyl)-5-hydroxypentanoyl)oxazolidin-2-one involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit bacterial protein synthesis by binding to the ribosomal subunit, thereby preventing the formation of essential proteins. The fluorophenyl group enhances its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Oxazolidinone Derivatives

Structural Analogues and Functional Group Variations

(a) (4S,5S)-4-Methyl-5-phenyl-1,3-oxazolidin-2-one (PMID: 8397978)

- Key Differences: Replaces the benzyl group at C4 with a methyl group. Lacks the 5-(4-fluorophenyl)-5-hydroxypentanoyl side chain.

- Impact : Reduced steric bulk and absence of fluorophenyl/hydroxyl groups limit its utility in pharmaceutical applications. Primarily used in crystallography studies .

(b) (S)-4-Benzyl-3-(5-bromopentanoyl)oxazolidin-2-one (CAS 156699-37-5)

- Key Differences :

- Substitutes the hydroxyl and 4-fluorophenyl groups with a bromine atom .

- Impact: The bromine acts as a leaving group, making this compound suitable for nucleophilic substitution reactions rather than chiral drug synthesis.

Stereochemical Considerations

The target compound’s (S,S)-configuration is vital for ezetimibe’s activity. Other oxazolidinones, such as (4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-4-methyl derivatives (EP 2 697 207 B1), prioritize trifluoromethyl groups for enzyme inhibition but lack the hydroxyl functionality critical for ezetimibe’s mechanism .

Biological Activity

(S)-4-Benzyl-3-((S)-5-(4-fluorophenyl)-5-hydroxypentanoyl)oxazolidin-2-one is a compound belonging to the oxazolidinone class, which has garnered attention due to its potential biological activities, particularly in antimicrobial applications. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.

Overview of Oxazolidinones

Oxazolidinones are a class of synthetic antibiotics that have been effective against Gram-positive bacteria, including those resistant to other antibiotic classes. The mechanism of action typically involves inhibiting protein synthesis by binding to the bacterial ribosome. The structure of oxazolidinones allows for modifications that can enhance their pharmacological properties and broaden their spectrum of activity.

Antimicrobial Properties

The biological activity of this compound has been evaluated primarily for its antimicrobial properties. Research indicates that this compound exhibits significant antibacterial activity against various strains of Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis.

Table 1: Antimicrobial Activity Against Selected Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | |

| Enterococcus faecalis | 16 µg/mL | |

| Streptococcus pneumoniae | 4 µg/mL |

The mechanism by which this compound exerts its antibacterial effects is believed to involve the inhibition of bacterial protein synthesis. This occurs through binding to the 50S subunit of the bacterial ribosome, disrupting the formation of functional ribosomal complexes necessary for translation .

Case Studies

- Clinical Evaluation : A study conducted on a series of oxazolidinone derivatives, including this compound, assessed their efficacy in treating infections caused by multi-drug resistant bacteria. Results indicated that this compound not only inhibited bacterial growth but also demonstrated a favorable pharmacokinetic profile compared to traditional antibiotics .

- In Vitro Studies : In vitro assays showed that this compound significantly reduced biofilm formation in Streptococcus pneumoniae, suggesting its potential use in preventing biofilm-associated infections .

Safety and Toxicity

Safety assessments indicate that while this compound shows promising antibacterial activity, it also presents some toxicity concerns. Studies have reported mild skin irritation and acute toxicity upon ingestion at high doses .

Table 2: Toxicity Profile

Q & A

What are the key synthetic routes for this compound, and how do their yields compare under different conditions?

(Basic)

Methodological Answer:

Two primary synthetic routes are documented:

- Route 1 : Starting from (4S)-3-[5-(4-fluorophenyl)-1,5-dioxopentyl]-4-phenyl-2-oxazolidinone, achieving a yield of ~96% under optimized conditions (e.g., controlled temperature and stoichiometric ratios) .

- Route 2 : Using vinyl acetate as a precursor, yielding ~76%, with lower efficiency attributed to side reactions during the acylation step .

Key Parameters :

How can researchers optimize stereochemical outcomes during synthesis?

(Advanced)

Methodological Answer:

- Chiral Auxiliaries : Fluorinated oxazolidinone auxiliaries (e.g., 4-benzyl derivatives) enforce stereoselectivity during acyl transfer reactions. For example, fluorous auxiliaries improve enantiomeric excess (ee) by stabilizing transition states via hydrophobic interactions .

- Catalytic Control : Use of Lewis acids like TiCl₄ in Mannich-like reactions ensures retention of configuration at the 5-hydroxypentanoyl moiety .

- Temperature Modulation : Lower reaction temperatures (−78°C to 0°C) reduce epimerization risks during nucleophilic additions .

What analytical techniques validate structural integrity and stereochemistry?

(Basic)

Methodological Answer:

- X-ray Crystallography : SHELXL refinement (with Hirshfeld atom refinement for hydrogen bonding networks) resolves absolute configuration. Example: C—F···H—O interactions confirm fluorophenyl orientation .

- NMR Spectroscopy :

- ¹H NMR: Coupling constants (e.g., J = 8–10 Hz for oxazolidinone protons) indicate chair-like ring conformations .

- ¹³C NMR: Carbonyl resonances at δ ~170 ppm confirm lactam stability .

- LC-MS : High-resolution ESI-MS ([M+H]⁺ = 573.61) validates molecular weight, while retention time comparisons assess purity .

How should discrepancies in crystallographic data refinement be addressed?

(Advanced)

Methodological Answer:

- Data Validation : Use SHELXL's L.S. and GOF parameters to assess refinement quality. For twinned data, apply twin-law matrices (e.g., HKLF 5 format) to deconvolute overlapping reflections .

- Ring Puckering Analysis : Apply Cremer-Pople parameters (e.g., θ and φ angles) to quantify oxazolidinone ring distortions. Example: A θ > 20° indicates significant non-planarity, requiring manual adjustment of torsion restraints .

- Hydrogen Bonding Networks : Validate using PLATON's SQUEEZE function to model disordered solvent molecules that may bias electron density maps .

What challenges arise in hydroxyl group protection, and how are they mitigated?

(Advanced)

Methodological Answer:

- Common Issues : Competitive silylation of adjacent carbonyl groups or incomplete protection due to steric hindrance.

- Mitigation Strategies :

- Selective Silylation : Use chlorotrimethylsilane (TMSCl) for primary hydroxyls and N,O-bis(trimethylsilyl)acetamide (BSA) for tertiary sites, achieving >90% protection efficiency .

- Kinetic Monitoring : Track reaction progress via FT-IR (disappearance of O—H stretches at ~3400 cm⁻¹) .

- Workup Protocols : Quench excess silylating agents with methanol/water (1:1) to prevent desilylation during extraction .

How do reaction conditions influence diastereomer formation?

(Advanced)

Methodological Answer:

- Solvent Effects : Polar aprotic solvents (e.g., THF) favor syn-addition pathways, while non-polar solvents (e.g., toluene) promote anti-selectivity via steric control .

- Catalytic Systems : Zinc carbenoids (e.g., Et₂Zn/CH₂I₂) enable stereoselective cyclopropanation, reducing diastereomer ratios from 1:1 to 4:1 .

- Temperature Gradients : Slow warming from −78°C to RT minimizes kinetic trapping of minor isomers .

What methodologies determine absolute configuration without X-ray data?

(Advanced)

Methodological Answer:

- Chiral HPLC : Use Chiralpak® AD-H columns with hexane/IPA (90:10) to resolve enantiomers. Retention time differences >2 min confirm ee >99% .

- Electronic Circular Dichroism (ECD) : Compare experimental CD spectra (e.g., Cotton effects at 220 nm) with TD-DFT simulations to assign (S,S) configurations .

- Vibrational Optical Activity (VOA) : Raman optical activity (ROA) peaks at 1300–1400 cm⁻¹ correlate with oxazolidinone ring chirality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.